![molecular formula C7H5N3O2 B2449362 [1,2,3]三唑并[1,5-a]吡啶-6-羧酸 CAS No. 1555795-83-9](/img/structure/B2449362.png)

[1,2,3]三唑并[1,5-a]吡啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

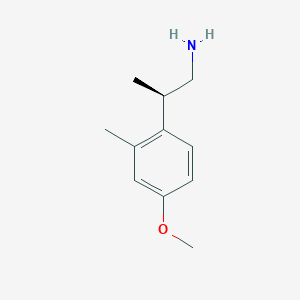

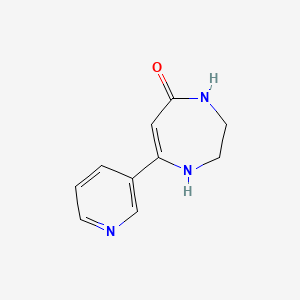

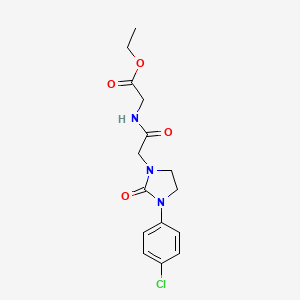

“[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid” is a type of triazolopyridine, a class of nitrogenous heterocyclic compounds . These compounds are known for their versatility in the synthesis of various types of nitrogen-containing heterocycles . They are used as precursors of tautomeric 2-(diazomethyl)pyridines .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[1,5-a]pyridines can be achieved through the Bower procedure, which involves the oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . They can also be synthesized as precursors of diazo compounds and corresponding metal carbenoids .Molecular Structure Analysis

The molecular structure of [1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

Triazolopyridines react with electrophiles in two contrasting ways: they can form 3-substituted triazolopyridines or undergo triazolo ring opening with loss of molecular nitrogen . They can also undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines .科学研究应用

合成和衍生物

对[1,2,3]三唑并[1,5-a]吡啶-6-羧酸的各种衍生物进行合成一直是化学研究的一个研究课题。例如,Brodbeck等人(2003年)描述了5-氨基-1-芳基-[1,2,4]三唑并[1,5-a]吡啶-7-羧酸酰胺衍生物的并行迭代溶液相合成,突出了一种用于创建三唑吡啶酰胺衍生物库的多功能方法(Brodbeck, Puellmann, Schmitt, & Nettekoven, 2003)。同样,Zheng等人(2014年)展示了一种无金属合成方法,用于1,2,4-三唑并[1,5-a]吡啶,强调了直接氧化N-N键形成的重要性(Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014)。

微波辅助合成

Ibrahim、Behbehani和Arafa(2020年)建立了一种用于合成单和双[1,2,4]三唑并[1,5-a]吡啶的微波辅助方案。该方法提供了一种高效、环境友好的方法来形成这些化合物,展示了微波辐射在化学合成中的适应性(Ibrahim, Behbehani, & Arafa, 2020)。

环-链异构化

Blanco等人(2008年)利用密度泛函理论计算探索了[1,2,3]三唑并[1,5-a]吡啶的环开放异构化。这项研究提供了关于这些化合物的电子特性和异构化机制的见解(Blanco, Alkorta, Elguero, Cruz, Abarca, & Ballesteros, 2008)。

其他化合物的前体

Kotovshchikov等人(2021年)回顾了[1,2,3]三唑并[1,5-a]吡啶作为2-(重氮甲基)吡啶和金属卡宾的前体的用途,突出了它们在合成含氮杂环化合物中的作用(Kotovshchikov, Voloshkin, Latyshev, Lukashev, & Beletskaya, 2021)。

抗菌活性

Xiao等人(2014年)对各种三唑吡啶衍生物的合成和抗菌活性进行了评估,展示了它们作为抗菌剂的潜力(Xiao, Li, Guo, Hu, Chai, & He, 2014)。

安全和危害

作用机制

Target of Action

Triazolo-pyridines are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

It’s known that some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .

Biochemical Pathways

Triazolo-pyridines are known to have a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Compounds with the triazolo-pyridine scaffold have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .

Action Environment

The stability and reactivity of triazolo-pyridines can be influenced by factors such as ph, temperature, and the presence of other chemical species .

属性

IUPAC Name |

triazolo[1,5-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-3-8-9-10(6)4-5/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVIMWOPHNQLNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CN=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2449282.png)

![3-(4-fluorophenyl)-1-[2-(2-methoxyanilino)-2-oxoethyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449288.png)

![4-allyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2449293.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2449296.png)

![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2449301.png)